N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a combination of benzothiazole, pyridine, thiophene, and pyrrolidine moieties. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide likely involves multiple steps, including the formation of each functional group and their subsequent coupling. Typical synthetic routes might include:
Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of Pyridine Moiety: Pyridine derivatives can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Formation of Thiophene Moiety: Thiophene rings can be synthesized through the Paal-Knorr synthesis or other cyclization reactions.
Formation of Pyrrolidine Moiety: Pyrrolidine rings can be synthesized via the reduction of pyrrole or through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final compound is formed by coupling these moieties under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl or sulfonyl groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Coupling Reactions: The compound can participate in further coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂, or other peroxides.
Reducing Agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under suitable conditions.
Coupling Reagents: EDCI, DCC, or other carbodiimides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: The compound might be used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry
Chemical Industry: Applications in the synthesis of other complex molecules.
Pharmaceutical Industry: Use in the development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide analogs: Compounds with similar structures but slight variations in functional groups.
Benzothiazole Derivatives: Compounds containing the benzothiazole moiety.
Pyridine Derivatives: Compounds containing the pyridine moiety.
Thiophene Derivatives: Compounds containing the thiophene moiety.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine moiety.
Uniqueness
The uniqueness of this compound lies in its combination of diverse functional groups, which can impart unique chemical and biological properties
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S3/c1-16-7-4-10-19-21(16)25-23(32-19)26(15-17-8-2-3-12-24-17)22(28)18-9-5-13-27(18)33(29,30)20-11-6-14-31-20/h2-4,6-8,10-12,14,18H,5,9,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMBZOCRVDTWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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